4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Overview
Description
The compound “4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid” is a chemical compound with the molecular formula C21H16ClFN2O4 . It has a molecular weight of 414.8 g/mol . The compound has a complex structure, which includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group . The compound has one defined atom stereocenter .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molecular weight of 414.8 g/mol and a complexity of 565 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its topological polar surface area is 88.5 Ų .Scientific Research Applications
Synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)aminomethyl]benzamide
This study details the synthesis of an intermediate, 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid, which is closely related to the compound . It highlights a method using CDI and treatment with ethyl chloroformate and triethylamine, demonstrating the chemical process involved in creating similar complex compounds (Li Bo-yu, 2003).
Antibacterial Agent Synthesis
A study on the synthesis of new fluorine-containing molecules with antibacterial properties mentions the use of 4-fluoro-3-(phenoxy)phenyl groups. These are pharmacophores that can be utilized in creating biologically active molecules, similar to the structure of the specified compound (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Structural and Spectral Analysis in Synthesis
This research elaborates on the synthesis and characterization of Schiff base ligands and their metal complexes, derived from acids like 3-Aldehydosalicylic acid. This is relevant as it shows the application of complex benzoic acids in forming coordination complexes, a process potentially applicable to the compound (B. M. Kalshetty, R. Gani, S. Karabasannavar, M. B. Kalashetti, 2013).
Synthesis of Radiopharmaceuticals
The synthesis of a radiopharmaceutical compound, 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid, involves a complex sequence that could be analogous to the synthetic pathway of the specified compound. This study shows the detailed steps and conditions required for such intricate syntheses (R. Standridge, J. E. Swigor, 1991).
Synthesis of Antimicrobial Compounds
A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to antimicrobial compounds, is relevant due to the similar complexity and potential biological activity comparable to the compound (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).
properties
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXDPPYCCKCVCW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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